

Acridine Orange Base Staining for Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Acridine Orange Base*

Cat. No.: *B158528*

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Introduction

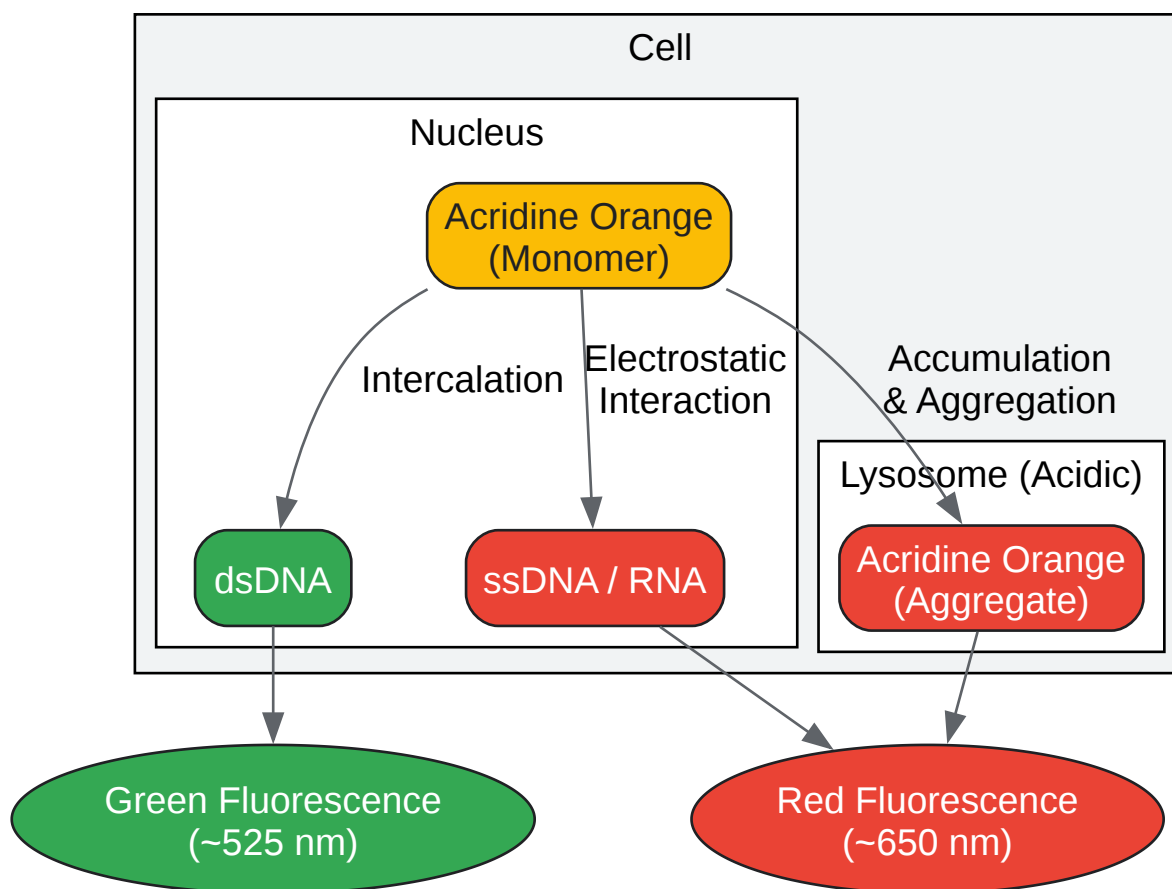
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in flow cytometry for the analysis of various cellular processes.^{[1][2][3]} As a metachromatic dye, AO exhibits differential fluorescence depending on its interaction with cellular components, making it a powerful tool for assessing cell cycle status, apoptosis, and lysosomal integrity.^{[2][4]} This document provides detailed protocols and application notes for the use of **Acridine Orange Base** in flow cytometry.

Acridine Orange intercalates into double-stranded DNA (dsDNA), emitting a green fluorescence, while it binds to single-stranded DNA (ssDNA) and RNA via electrostatic interactions, resulting in a red fluorescence. Furthermore, as a weak base, AO accumulates in acidic organelles such as lysosomes, where it forms aggregates that emit red to orange fluorescence. This differential staining allows for the simultaneous analysis of multiple cellular parameters within a single sample.

Mechanism of Differential Staining

The dual-color emission of Acridine Orange is central to its utility in flow cytometry. When AO binds to dsDNA, it remains as a monomer and fluoresces green. In contrast, when it binds to

ssDNA or RNA, or when it aggregates at high concentrations in acidic compartments, it forms dimers that fluoresce red. This property enables the discrimination of cell populations based on their nucleic acid content and the integrity of their acidic vesicular organelles (AVOs).



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Caption: Mechanism of Acridine Orange differential fluorescence.

I. Cell Cycle Analysis

Acridine Orange can distinguish between different phases of the cell cycle by simultaneously measuring DNA and RNA content. Cells in G0/G1 have a diploid DNA content and low RNA content, while cells in S phase have increasing DNA content and moderate RNA content. G2/M cells have a tetraploid DNA content and high RNA content.

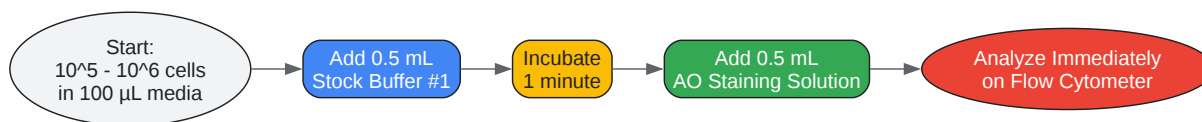
Experimental Protocol

This protocol is adapted from established methods for cell cycle analysis using Acridine Orange.

A. Reagent Preparation

Reagent	Composition	Storage
AO Stock Solution	2 mg/mL Acridine Orange in dH ₂ O	4°C, protected from light
Citrate-Phosphate Buffer (pH 3.0)	79.45 mL 0.1M Citric Acid + 20.55 mL 0.2M Dibasic Sodium Phosphate	Room Temperature
Stock Buffer #1 (Permeabilization)	0.1% Triton X-100, 0.2M Sucrose, 10 ⁻⁴ M EDTA in pH 3.0 Citrate-Phosphate Buffer	4°C
Stock Buffer #2 (Staining Base)	0.1M NaCl in pH 3.8 Citrate-Phosphate Buffer	4°C
AO Staining Solution	0.1 mL AO Stock Solution + 9.9 mL Stock Buffer #2 (Final AO: 20 µg/mL)	Prepare fresh

B. Staining Procedure



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Caption: Workflow for cell cycle analysis with Acridine Orange.

- Harvest 1x10⁵ to 1x10⁶ cells in 100 µL of media or PBS.

- Add 0.5 mL of cold Stock Buffer #1 to the cell suspension.
- Incubate for 1 minute at room temperature.
- Add 0.5 mL of AO Staining Solution.
- Analyze immediately on a flow cytometer.

C. Flow Cytometry Data Acquisition

Parameter	Setting
Excitation Laser	Blue Laser (488 nm)
Green Fluorescence Detector	525/50 nm bandpass filter (e.g., FITC channel)
Red Fluorescence Detector	>650 nm longpass filter (e.g., PerCP or PE-Cy5.5 channel)
Data Analysis	Plot Green Fluorescence (DNA content) vs. Red Fluorescence (RNA content)

II. Apoptosis Detection

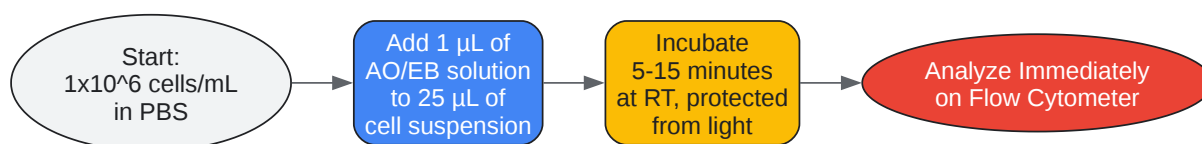
During apoptosis, chromatin condensation and DNA fragmentation occur. Acridine Orange can be used to detect these changes. Apoptotic cells will exhibit a decrease in green fluorescence and an increase in red fluorescence due to the increased accessibility of the dye to denatured, single-stranded DNA. For a more robust analysis, AO is often used in combination with a viability dye like Ethidium Bromide (EB) or Propidium Iodide (PI). Live cells will have intact membranes and stain green, early apoptotic cells will show condensed chromatin and stain bright green, late apoptotic cells will have compromised membranes and stain orange, and necrotic cells will stain orange-red.

Experimental Protocol

A. Reagent Preparation

Reagent	Composition	Storage
AO/EB Staining Solution	100 µg/mL Acridine Orange and 100 µg/mL Ethidium Bromide in PBS	4°C, protected from light

B. Staining Procedure



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Caption: Workflow for apoptosis detection with Acridine Orange/Ethidium Bromide.

- Resuspend cells at a concentration of approximately 1×10^6 cells/mL in PBS.
- To 25 µL of the cell suspension, add 1 µL of the AO/EB staining solution.
- Incubate for 5-15 minutes at room temperature, protected from light.
- Analyze immediately on a flow cytometer.

C. Flow Cytometry Data Acquisition and Interpretation

Parameter	Setting
Excitation Laser	Blue Laser (488 nm)
Green Fluorescence Detector	525/50 nm bandpass filter (for AO)
Red Fluorescence Detector	>670 nm longpass filter (for EB)
Data Analysis	Bivariate plot of Green Fluorescence vs. Red Fluorescence

Cell Population	Green Fluorescence	Red Fluorescence	Interpretation
Live	Normal	Low	Intact membrane, normal chromatin
Early Apoptotic	Bright	Low	Intact membrane, condensed chromatin
Late Apoptotic	Low	High	Compromised membrane, fragmented DNA
Necrotic	Low	High	Compromised membrane, permeable to EB

III. Lysosomal Integrity and Autophagy

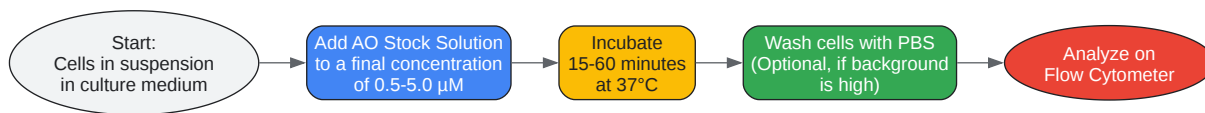
Acridine Orange accumulates in acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes, where it forms aggregates that fluoresce red. An increase in the red to green fluorescence intensity ratio can indicate an increase in the volume of AVOs, which is a hallmark of autophagy. Conversely, a loss of red fluorescence can indicate lysosomal membrane permeabilization (LMP).

Experimental Protocol

A. Reagent Preparation

Reagent	Composition	Storage
AO Stock Solution	1 mM Acridine Orange in dH ₂ O	4°C, protected from light
Staining Medium	Cell culture medium or PBS	N/A

B. Staining Procedure



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Caption: Workflow for lysosomal staining with Acridine Orange.

- Prepare a cell suspension in complete culture medium or PBS.
- Add AO stock solution to the cell suspension to a final concentration of 0.5-5.0 μM .
- Incubate for 15-60 minutes at 37°C.
- (Optional) Wash the cells with PBS to remove excess dye if the background fluorescence is high.
- Resuspend the cells in PBS for analysis.
- Analyze on a flow cytometer.

C. Flow Cytometry Data Acquisition and Analysis

Parameter	Setting
Excitation Laser	Blue Laser (488 nm)
Green Fluorescence Detector	535 nm (e.g., FITC channel)
Red Fluorescence Detector	>640 nm (e.g., PerCP or PE-Cy5.5 channel)
Data Analysis	Analyze the shift in red fluorescence intensity or the red/green fluorescence intensity ratio.

Summary of Quantitative Parameters

Application	Parameter	Typical Range
Cell Cycle Analysis	AO Staining Concentration	20 µg/mL
Incubation Time	1 minute	
Apoptosis Detection	AO/EB Concentration	100 µg/mL each
Incubation Time	5-15 minutes	
Lysosomal Staining	AO Staining Concentration	0.5 - 5.0 µM
Incubation Time	15 - 60 minutes	
General	Excitation Wavelength	488 nm
Green Emission	~525 nm	
Red Emission	~650 nm	

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